molecular formula C13H11BF2O3 B2592253 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2377587-48-7

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid

Cat. No.: B2592253
CAS No.: 2377587-48-7
M. Wt: 264.03
InChI Key: AYQBUNWWASKYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096340-25-7 . It has a molecular weight of 246.05 and its IUPAC name is 4-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C13H12BFO3 . The InChI code for this compound is 1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.03 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 and a topological polar surface area of 60.7 Ų .

Scientific Research Applications

Antifungal Activity

Research has shown that derivatives of phenylboronic acids exhibit significant antifungal properties. A study by Borys et al. (2019) found that isomeric fluoro-2-formylphenylboronic acids, including analogs of the compound , were active against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal activity was attributed to the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles, with the position of the fluorine substituent playing a crucial role in observed activity (Borys et al., 2019).

Glucose Sensing

Another application of fluoro-containing phenylboronic acids is in enzyme-free glucose sensing. Wenjing Bao et al. (2021) synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for glucose sensing at physiological conditions. This research demonstrates the potential of such compounds in developing glucose-responsive materials for diabetes management (Bao et al., 2021).

Saccharide Recognition

Phenylboronic acids are also known for their ability to recognize saccharides. A study involving phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes showed that the boronic acid structure could influence the near-infrared fluorescence response to saccharide binding. This finding suggests applications in saccharide recognition and sensing technologies (Mu et al., 2012).

Synthesis of Biologically Active Compounds

Research into the synthesis of biologically active compounds often includes the use of phenylboronic acids. Jianqing Zhang et al. (2019) discussed the synthesis of an important intermediate for anticancer drugs, showcasing the role of fluoro-containing phenylboronic acids in the development of new pharmaceuticals (Zhang et al., 2019).

Properties and Applications of Organoboron Compounds

The study of organoboron compounds, including those with fluoro-substituents, reveals significant insights into their properties and applications. Research by Agnieszka Adamczyk-Woźniak et al. (2017) on the influence of fluorine substituents on the properties of phenylboronic compounds highlights their applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine. This research underlines the importance of understanding the properties of these compounds to exploit their full potential in various scientific domains (Adamczyk-Woźniak et al., 2017).

Properties

IUPAC Name

[4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7,13,17-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBUNWWASKYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(C2=CC(=CC=C2)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.